molecular formula C18H19F2N3O4S B2576935 N-(2,5-difluorophenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide CAS No. 1251608-21-5

N-(2,5-difluorophenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide

Cat. No. B2576935
M. Wt: 411.42
InChI Key: JFIBVUVIPRFLNM-UHFFFAOYSA-N
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Description

This would typically include the compound’s systematic name, any common or trade names, its molecular formula, and its structure. It might also include information on what the compound is used for, if that is known.



Synthesis Analysis

This would involve a detailed look at how the compound is synthesized, including the starting materials, the reactions involved, the conditions under which these reactions occur, and the yields of the product.



Molecular Structure Analysis

This would involve examining the compound’s molecular structure, including its atomic connectivity and the shapes of its molecules. Techniques such as X-ray crystallography or NMR spectroscopy might be used for this.



Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes. This could include reactions used to synthesize the compound, as well as reactions that the compound itself can participate in.



Physical And Chemical Properties Analysis

This would involve measuring properties such as the compound’s melting point, boiling point, solubility in various solvents, and stability under various conditions.


Scientific Research Applications

Pharmacological Characterization of Related Compounds

Studies have characterized similar compounds for their selectivity and affinity towards specific receptors, suggesting potential applications in treating conditions like depression and addiction. For instance, the pharmacological characterization of PF-04455242, a κ-opioid receptor antagonist, demonstrated its potential for treating depression and addiction disorders due to its selectivity and in vivo efficacy (Grimwood et al., 2011).

Synthesis and Biological Activity

The synthesis and biological activity of various N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives have been explored, indicating the role of these compounds in inhibiting enzymes like acetylcholinesterase and butyrylcholinesterase, which are important for neurological functions (Khalid et al., 2014).

Anticancer Potential

Research on sulfonamide-derived isatins, following molecular hybridization, has shown variable in vitro cytotoxicity on hepatocellular carcinoma cell lines, indicating the potential of such compounds in cancer management. This includes studies on the cytotoxic effect of these compounds and their safety margin on normal cells, highlighting their therapeutic potential (Eldeeb et al., 2022).

Corrosion Inhibitors

Research into the synthesis and evaluation of long alkyl side chain acetamide, isoxazolidine, and isoxazoline derivatives has demonstrated their potential as corrosion inhibitors. This suggests applications in protecting materials from corrosion, an important aspect in industrial applications (Yıldırım & Cetin, 2008).

Antibacterial Activity

The synthesis and evaluation of acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores have shown moderate to strong antibacterial activities, indicating their potential in developing new antibacterial agents (Iqbal et al., 2017).

Safety And Hazards

This would involve studying any risks associated with the compound, such as toxicity, flammability, or environmental impact.


Future Directions

This would involve a discussion of areas for future research. This could include potential applications of the compound, or ways that its synthesis or properties could be improved.


I hope this helps! If you have any other questions, feel free to ask.


properties

IUPAC Name

N-(2,5-difluorophenyl)-2-(2-oxo-5-piperidin-1-ylsulfonylpyridin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F2N3O4S/c19-13-4-6-15(20)16(10-13)21-17(24)12-22-11-14(5-7-18(22)25)28(26,27)23-8-2-1-3-9-23/h4-7,10-11H,1-3,8-9,12H2,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFIBVUVIPRFLNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)NC3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-difluorophenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide

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